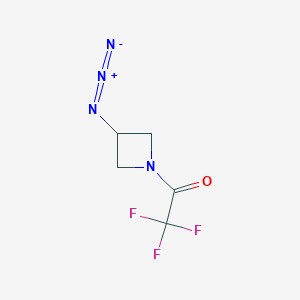
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
Azetidinones are four-membered cyclic amides, also known as beta-lactams. They are part of many biologically active compounds and pharmaceuticals . The azido group (-N3) and the trifluoroethanone could suggest that this compound might be used in various chemical reactions as an intermediate.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would likely be useful in analyzing “1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one”.Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Discovery
Triazole rings are a critical component in the development of new drugs due to their diverse biological activities. Various studies have highlighted the role of triazole derivatives as antifungal, antibacterial, anti-inflammatory, and anticancer agents. The synthesis of triazoles often involves click chemistry, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its efficiency and versatility in creating diverse molecules with significant pharmacological profiles (de Souza et al., 2019). This method's eco-friendly nature highlights the ongoing efforts to develop sustainable chemical processes.
Antimicrobial and Antifungal Applications
Triazole-containing compounds have shown potent activity against various microbial and fungal pathogens. Research on triazole and triazole-containing hybrids emphasizes their effectiveness against resistant strains of bacteria, such as Staphylococcus aureus, and fungi, showcasing their potential in addressing antibiotic resistance (Li & Zhang, 2021). The structural adaptability of triazoles allows for the creation of molecules with targeted antimicrobial properties, which could be relevant to the applications of 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one in designing new antimicrobial agents.
Material Science and Corrosion Inhibition
In material science, triazole derivatives have been utilized as corrosion inhibitors for various metals, demonstrating the chemical versatility and applicability of triazoles beyond pharmaceuticals. These compounds protect metal surfaces from corrosion in aggressive environments, highlighting the potential industrial applications of triazole-based molecules in enhancing the durability and lifespan of metal-based structures (Hrimla et al., 2021).
Mecanismo De Acción
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. These properties are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)4(13)12-1-3(2-12)10-11-9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNRYQWLOXGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




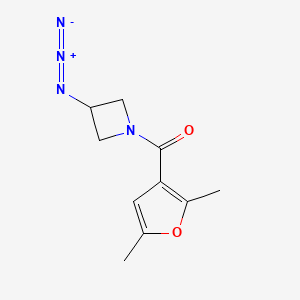
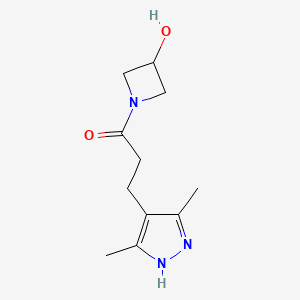
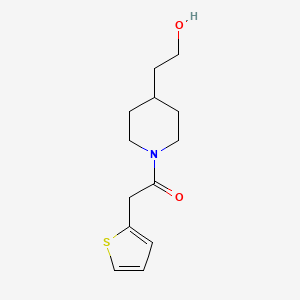
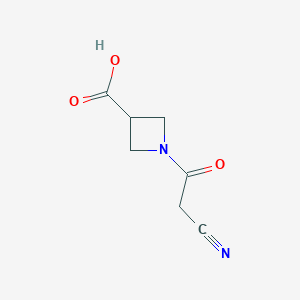
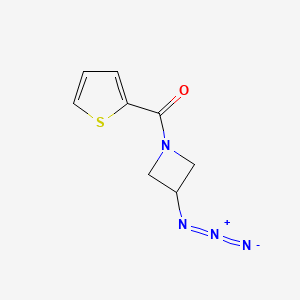
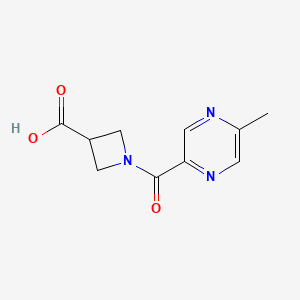
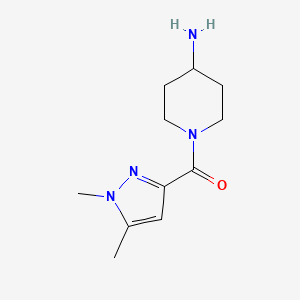


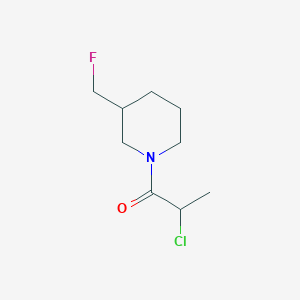
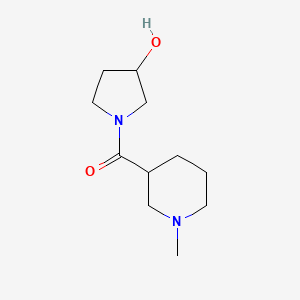

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)